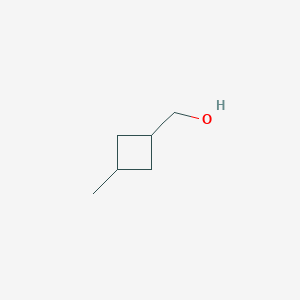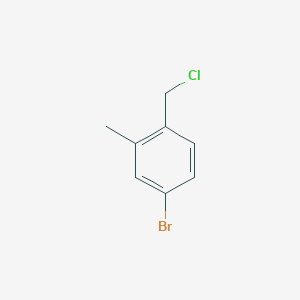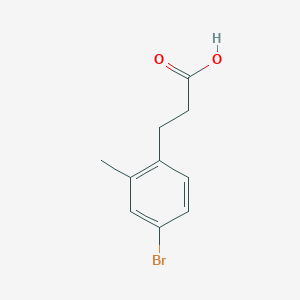
3-(4-Bromo-2-methylphenyl)propanoic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3-(4-Bromo-2-methylphenyl)propanoic acid consists of a propanoic acid moiety (a three-carbon chain with a carboxylic acid group) attached to a 4-bromo-2-methylphenyl group. The bromine atom is substituted at the para position of the phenyl ring. The compound’s InChI code is: 1S/C10H11BrO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Enantioseparation in Chromatography
Research by Jin et al. (2020) focused on the enantioseparation of isomeric 2-(methylphenyl)propanoic acids, which includes compounds structurally related to 3-(4-Bromo-2-methylphenyl)propanoic acid, using countercurrent chromatography. This study demonstrates the potential of these compounds in chromatographic applications, particularly in the separation of enantiomers, a crucial process in pharmaceutical and chemical industries (Yang Jin, Honglei Bao, Wenyu Sun, & Shengqiang Tong, 2020).
Electroreductive Radical Cyclization
In a study by Esteves et al. (2005), the electroreductive radical cyclization of compounds structurally similar to 3-(4-Bromo-2-methylphenyl)propanoic acid was investigated. This research highlights the potential of such compounds in synthetic organic chemistry, particularly in the formation of cyclic compounds through electrochemical methods (A. Esteves, D. M. Goken, L. Klein, Luís F. M. Leite, M. J. Medeiros, & D. Peters, 2005).
Discovery of New Phenolic Compounds
Ren et al. (2021) identified new phenolic compounds, structurally related to 3-(4-Bromo-2-methylphenyl)propanoic acid, from the leaves of Eucommia ulmoides Oliv. These findings contribute to the field of natural product chemistry and highlight the potential of these compounds in anti-inflammatory research (Xiaolei Ren, Zhu-zhen Han, Leixin Song, Zi-Yang Lv, Ying-bo Yang, Ying Xiao, & Zi-Jia Zhang, 2021).
Synthesis and Catalysis
He Chong-heng (2010) reported on the synthesis of 2-(4-methylphenyl)propanoic acid, a compound similar to 3-(4-Bromo-2-methylphenyl)propanoic acid, using a zinc acetate and cuprous chloride catalyst. This research is significant for the chemical industry, demonstrating a method for synthesizing structurally related compounds (He Chong-heng, 2010).
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-bromo-2-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATJZPRBPBDIQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-methylphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



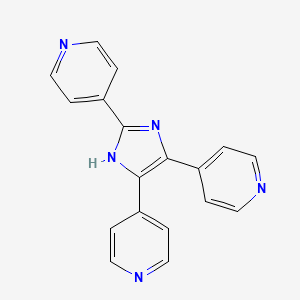



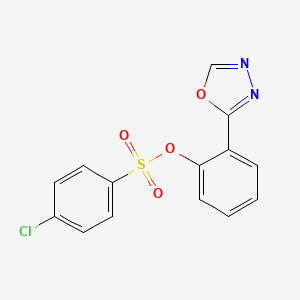
![1-(2-fluorophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B3118561.png)
![(1S,2R,5S,7R,9S,11S,12S,15R,16R)-2,16-Dimethyl-15-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol](/img/structure/B3118565.png)
![(1S,2R,5S,7S,9R,11S,12S,15R,16R)-2,16-Dimethyl-15-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol](/img/structure/B3118572.png)
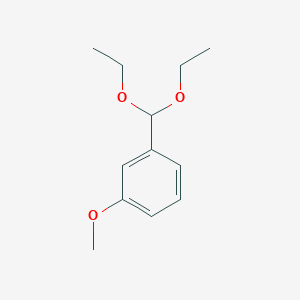

![2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-4-methoxyphenol](/img/structure/B3118598.png)

